1-Methoxy-2-propoxyethane
Overview
Description
2,5-Dioxaoctane is an organic compound with the molecular formula C₆H₁₄O₂. It is also known as 1-methoxy-2-propoxyethane. This compound is a member of the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. 2,5-Dioxaoctane is a colorless liquid with a mild, ether-like odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dioxaoctane can be synthesized through the reaction of 1,2-dibromoethane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methoxy groups. The reaction conditions typically involve refluxing the reactants in methanol for several hours.
Industrial Production Methods
In industrial settings, 2,5-Dioxaoctane can be produced through the catalytic dehydration of 1,2-propanediol. This process involves passing 1,2-propanediol over a solid acid catalyst at elevated temperatures. The dehydration reaction removes water molecules, resulting in the formation of 2,5-Dioxaoctane.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxaoctane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes or ketones.
Reduction: Produces primary or secondary alcohols.
Substitution: Produces various substituted ethers depending on the nucleophile used.
Scientific Research Applications
2,5-Dioxaoctane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used as a solvent in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,5-Dioxaoctane involves its ability to act as a solvent and reactant in various chemical processes. Its molecular structure allows it to dissolve a wide range of organic compounds, making it useful in chemical synthesis and analysis. The oxygen atoms in its structure can participate in hydrogen bonding, enhancing its solubility properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: Another ether with a similar structure but different physical properties.
Diethylene glycol dimethyl ether: A related compound with two ether linkages.
Tetrahydrofuran: A cyclic ether with similar solvent properties.
Uniqueness
2,5-Dioxaoctane is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of organic compounds, distinguishing it from other ethers with different structural features.
Properties
IUPAC Name |
1-(2-methoxyethoxy)propane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-4-8-6-5-7-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHRDFIVGEPIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937838 | |
Record name | 1-(2-Methoxyethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17081-22-0, 77078-18-3, 500005-28-7 | |
Record name | 1-(2-Methoxyethoxy)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17081-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1-(2-methoxyethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017081220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methoxy-2-propoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077078183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dioxaoctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methoxyethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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